RuCl2[(R)-xylbinap][(R)-daipen] RuCl2[(R)-xylbinap][(R)-daipen]
Brand Name: Vulcanchem
CAS No.:
VCID: VC13582250
InChI: InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2/t;18-;;;/m.1.../s1
SMILES: CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl
Molecular Formula: C71H74Cl2N2O2P2Ru
Molecular Weight: 1221.3 g/mol

RuCl2[(R)-xylbinap][(R)-daipen]

CAS No.:

Cat. No.: VC13582250

Molecular Formula: C71H74Cl2N2O2P2Ru

Molecular Weight: 1221.3 g/mol

* For research use only. Not for human or veterinary use.

RuCl2[(R)-xylbinap][(R)-daipen] -

Specification

Molecular Formula C71H74Cl2N2O2P2Ru
Molecular Weight 1221.3 g/mol
IUPAC Name [1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium
Standard InChI InChI=1S/C52H48P2.C19H26N2O2.2ClH.Ru/c1-33-21-34(2)26-43(25-33)53(44-27-35(3)22-36(4)28-44)49-19-17-41-13-9-11-15-47(41)51(49)52-48-16-12-10-14-42(48)18-20-50(52)54(45-29-37(5)23-38(6)30-45)46-31-39(7)24-40(8)32-46;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h9-32H,1-8H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2/t;18-;;;/m.1.../s1
Standard InChI Key UTQCNMRDWASSEC-OEGAAENXSA-L
Isomeric SMILES CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)[C@H](C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl
SMILES CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl
Canonical SMILES CC1=CC(=CC(=C1)P(C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.Cl[Ru]Cl

Introduction

Structural and Molecular Characteristics

Molecular Composition

RuCl₂[(R)-XylBINAP][(R)-DAIPEN] possesses the molecular formula C₇₁H₇₄Cl₂N₂O₂P₂Ru and a molecular weight of 1,221.3 g/mol . The IUPAC name delineates its intricate structure:
[1-[2-bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium.

Key Structural Features:

  • XylBINAP Ligand: A binaphthyl backbone with 3,5-dimethylphenyl groups on phosphorus, creating a sterically congested environment that dictates enantioselectivity .

  • DAIPEN Ligand: A chiral diamine with 4-methoxyphenyl substituents, facilitating hydrogen bonding and substrate alignment .

  • Octahedral Geometry: The ruthenium center adopts an OC-6-14 configuration, with chloride ligands in axial positions.

PropertyValueSource
CAS Number220114-32-9
Topological Polar SA70.5 Ų
Hydrogen Bond Donors2
Rotatable Bonds13

Catalytic Mechanisms and Enantioselectivity

Asymmetric Hydrogenation

The catalyst operates via a monohydride mechanism, where the ruthenium center coordinates the ketone substrate, followed by sequential hydrogen transfer . Key steps include:

  • Substrate Binding: The ketone oxygen interacts with the ruthenium-bound hydride, while aromatic groups on XylBINAP induce steric bias.

  • Hydride Transfer: The pro-R hydrogen transfers to the carbonyl carbon, forming a ruthenium alkoxide intermediate.

  • Protonolysis: A proton from the DAIPEN ligand’s amine group completes the reduction, yielding the chiral alcohol .

Stereochemical Control

  • Ligand Chirality: The (R)-configuration of both XylBINAP and DAIPEN ensures matched stereochemical induction, achieving enantiomeric excess (ee) >95% for substrates like acetophenone .

  • Non-Covalent Interactions: Methoxy groups on DAIPEN participate in CH/π interactions, stabilizing transition states.

Applications in Synthetic Chemistry

Pharmaceutical Synthesis

RuCl₂[(R)-XylBINAP][(R)-DAIPEN] has been pivotal in synthesizing chiral intermediates for:

  • β-Adrenergic Blockers: Enantioselective hydrogenation of aryl ketones to produce (S)-propranolol precursors .

  • Antiviral Agents: Catalytic asymmetric reduction of cyclic ketones for oseltamivir analogs .

Material Science

  • Chiral Polymers: Used to synthesize optically active polyesters for liquid crystal displays.

  • Nanoparticle Synthesis: Serves as a precursor for chiral ruthenium nanoparticles with applications in asymmetric catalysis .

Environmental Chemistry

  • Pollutant Degradation: Facilitates reductive dehalogenation of chlorinated pollutants via hydrogen transfer .

Comparative Analysis with Related Catalysts

CatalystLigand SystemEnantioselectivity (ee)Substrate ScopeReference
RuCl₂[(R)-XylBINAP][(R)-DAIPEN]XylBINAP/DAIPEN>95%Aryl ketones, α,β-unsaturated ketones
RuCl₂[(S)-BINAP][(S)-DAIPEN]BINAP/DAIPEN80–90%Alkyl ketones
RuCl₂[(R)-XylBINAP][(R,R)-DPEN]XylBINAP/DPEN85–92%Imines, diketones

Key Advantages:

  • Superior ee for sterically hindered ketones due to XylBINAP’s dimethylphenyl groups .

  • Broader functional group tolerance compared to BINAP-based analogs.

PrecautionRecommendation
Personal ProtectionNitrile gloves, safety goggles
VentilationUse in fume hood
Storage-20°C under argon

Recent Advances and Future Directions

Innovations in Catalyst Design

  • Immobilized Systems: Heterogenization on mesoporous silica improves recyclability (5 cycles without loss of activity).

  • Photoactivated Catalysis: UV irradiation enhances turnover frequency (TOF) by 150% in ketone hydrogenation .

Emerging Applications

  • CO₂ Conversion: Catalytic asymmetric reduction of CO₂ to chiral formates .

  • Biocatalysis Integration: Hybrid systems with alcohol dehydrogenases for dynamic kinetic resolution.

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